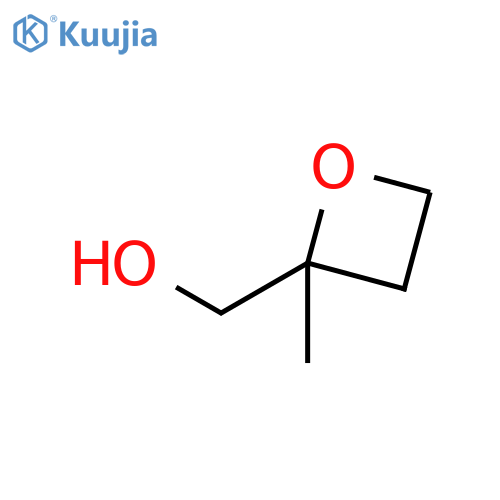Cas no 61266-71-5 ((2-methyloxetan-2-yl)methanol)

(2-methyloxetan-2-yl)methanol structure
商品名:(2-methyloxetan-2-yl)methanol
(2-methyloxetan-2-yl)methanol 化学的及び物理的性質
名前と識別子
-
- 2-Oxetanemethanol, 2-methyl-
- (2-Methyloxetan-2-yl)methanol
- 2-methyl-2-hydroxymethyloxetane
- 3-methyl-3-oxetanmethanol
- AC1MZJ1C
- CTK2E3753
- HT813
- I14-20468
- SureCN2810066
- FT-0769300
- MFCD31926888
- DTXSID00397841
- 61266-71-5
- SCHEMBL2810066
- CS-0183569
- AKOS006273848
- SY344606
- EN300-2517107
- MFCD00078302
- SY076476
- AMY5672
- SY344605
- MFCD31926887
- AS-46485
- CS1015
- (S)-(2-Methyloxetan-2-yl)methanol
- DB-003291
- (2-methyloxetan-2-yl)methanol
-
- MDL: MFCD00078302
- インチ: InChI=1S/C5H10O2/c1-5(4-6)2-3-7-5/h6H,2-4H2,1H3
- InChIKey: SHSBMPDSSWZEPU-UHFFFAOYSA-N
- ほほえんだ: CC1(CO)CCO1
計算された属性
- せいみつぶんしりょう: 102.0681
- どういたいしつりょう: 102.068079557g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 7
- 回転可能化学結合数: 1
- 複雑さ: 72.5
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 29.5Ų
じっけんとくせい
- PSA: 29.46
(2-methyloxetan-2-yl)methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1332-1G |
(2-methyloxetan-2-yl)methanol |
61266-71-5 | 97% | 1g |
¥ 4,798.00 | 2023-04-03 | |
| eNovation Chemicals LLC | D623226-1G |
(2-methyloxetan-2-yl)methanol |
61266-71-5 | 97% | 1g |
$900 | 2024-07-21 | |
| eNovation Chemicals LLC | D623226-10G |
(2-methyloxetan-2-yl)methanol |
61266-71-5 | 97% | 10g |
$4510 | 2024-07-21 | |
| Alichem | A449042265-1g |
(2-Methyloxetan-2-yl)methanol |
61266-71-5 | 95% | 1g |
$1318.68 | 2023-09-01 | |
| TRC | B497180-2.5mg |
(2-methyloxetan-2-yl)methanol |
61266-71-5 | 2.5mg |
$ 50.00 | 2022-06-07 | ||
| eNovation Chemicals LLC | D623226-100mg |
(2-methyloxetan-2-yl)methanol |
61266-71-5 | 97% | 100mg |
$235 | 2024-07-21 | |
| eNovation Chemicals LLC | D623226-250MG |
(2-methyloxetan-2-yl)methanol |
61266-71-5 | 97% | 250mg |
$360 | 2024-07-21 | |
| eNovation Chemicals LLC | D623226-500MG |
(2-methyloxetan-2-yl)methanol |
61266-71-5 | 97% | 500mg |
$600 | 2024-07-21 | |
| Chemenu | CM283962-100mg |
(2-Methyloxetan-2-yl)methanol |
61266-71-5 | 95% | 100mg |
$*** | 2023-05-30 | |
| Enamine | EN300-2517107-1.0g |
(2-methyloxetan-2-yl)methanol |
61266-71-5 | 95% | 1.0g |
$785.0 | 2024-06-19 |
(2-methyloxetan-2-yl)methanol 関連文献
-
A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
-
Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
61266-71-5 ((2-methyloxetan-2-yl)methanol) 関連製品
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)
- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)
- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)
- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)
- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)
- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)
推奨される供給者
Amadis Chemical Company Limited
(CAS:61266-71-5)(2-methyloxetan-2-yl)methanol

清らかである:99%/99%/99%/99%
はかる:100mg/250mg/1g/5g
価格 ($):188.0/302.0/752.0/2257.0